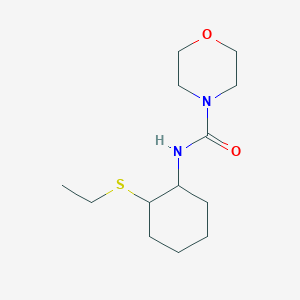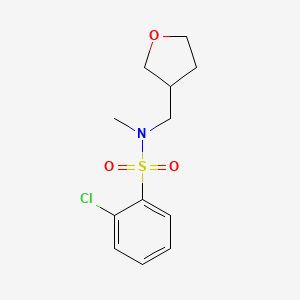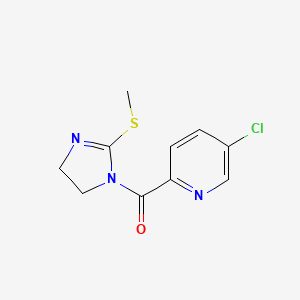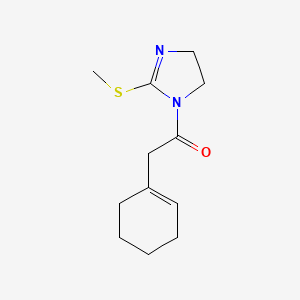
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. In biochemistry, it has been found to act as a fluorescent probe for the detection of certain biomolecules. In materials science, it has been investigated for its ability to act as a building block for the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone depend on its application. In medicinal chemistry, it has been shown to inhibit cancer cell proliferation. In biochemistry, it has been found to bind to certain biomolecules and act as a fluorescent probe. In materials science, it has been investigated for its potential to form novel materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in lab experiments include its mild synthesis conditions, its ability to inhibit certain enzymes, and its potential as a building block for the synthesis of novel materials. The limitations include its limited solubility in certain solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. In medicinal chemistry, further studies are needed to determine its efficacy as a drug candidate for the treatment of cancer and other diseases. In biochemistry, further studies are needed to explore its potential as a fluorescent probe for the detection of certain biomolecules. In materials science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials with unique properties.
In conclusion, 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Synthesemethoden
The synthesis method of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves the reaction of 2-aminoindazole with 2-methylsulfanyl-4,5-dihydroimidazole-1-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its ability to inhibit certain enzymes and its potential as a fluorescent probe. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
2-indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-14-6-7-16(13)12(18)9-17-11-5-3-2-4-10(11)8-15-17/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCQCDFQHULLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
